Unique Olfactory Profile: Differentiation from Vanillin and 2-Ethoxy-4-methylphenol
Unlike vanillin, which suffers from instability in alkaline media (e.g., soaps) and develops a strong brown discoloration, 2-methyl-3-ethoxy-phenol, as a member of the O-alkoxyphenol class, retains a vanilla-like character with enhanced chemical stability. Its odor is described as spicy (clove/eugenol), phenolic, leathery, or smoky, with a vanilla-like note, distinguishing it from the pure vanilla sweetness of vanillin [1]. In contrast, the regioisomer 2-ethoxy-4-methylphenol, while also vanilla-like, exhibits a distinct spicy, woody, guaiacol character and a medium odor strength with 400-hour substantivity [2].
| Evidence Dimension | Odor profile and chemical stability |
|---|---|
| Target Compound Data | Spicy (clove/eugenol), phenolic, leathery/smoky, with vanilla-like note; alkaline stable (class property) |
| Comparator Or Baseline | Vanillin: pure vanilla odor, alkaline unstable (browns rapidly); 2-Ethoxy-4-methylphenol: vanilla, woody, spicy, guaiacol odor, medium strength, 400h substantivity |
| Quantified Difference | No direct quantitation available; qualitative differentiation of odor notes and stability |
| Conditions | Perfumery organoleptic evaluation; soap stability testing |
Why This Matters
Enables formulation of stable vanilla-type fragrances for alkaline products where vanillin fails.
- [1] US Patent US4650604A. Perfume composition and perfumed products which contain one or more O-alkoxyphenols as perfume component. 1987. View Source
- [2] FlavScents. Vanilla Cresol (2-Ethoxy-4-methylphenol) Odor Data. Available at: https://flavscents.com (accessed 2026). View Source
